molecular formula C15H17NO3S B2822995 3-methyl-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 1022672-49-6

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2822995
CAS No.: 1022672-49-6
M. Wt: 291.37
InChI Key: LEOYIKXRHOHBQB-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3-methyl-substituted benzene ring and a phenoxyethyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and receptor-modulating activities .

Properties

IUPAC Name

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-13-6-5-9-15(12-13)20(17,18)16-10-11-19-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOYIKXRHOHBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-phenoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Features

The structural diversity of sulfonamide derivatives arises from variations in substituents on the benzene ring and the sulfonamide nitrogen. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Sulfonamide Nitrogen Substituents Benzene Ring Substituents Key Features Reference
3-Methyl-N-(2-phenoxyethyl)benzenesulfonamide N-(2-phenoxyethyl) 3-methyl Lipophilic phenoxyethyl group Target
N-((6-Chloropyridin-3-yl)methyl)-3-methyl-N-(pyridin-2-yl)benzenesulfonamide N-(6-chloropyridinylmethyl), N-pyridin-2-yl 3-methyl Dual pyridyl groups; halogenated
N-(4-(Diethylamino)benzyl)-3-methyl-N-(p-tolyl)benzenesulfonamide N-(4-diethylaminobenzyl), N-p-tolyl 3-methyl Polar diethylamino group; CB2 inverse agonist
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide N-(4-(5-methyloxazol-3-yl)sulfamoylphenyl) 4-methyl Oxazole sulfamoyl; antimicrobial focus
3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide N-(2-methoxyethyl) 3-amino, 4-hydroxy Hydrophilic amino/hydroxy groups

Key Observations :

  • The phenoxyethyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic biological targets. In contrast, pyridyl () and diethylamino () groups introduce basicity and polarity, altering solubility and receptor affinity.
  • Oxazole sulfamoyl groups () may enhance hydrogen-bonding capacity, critical for antimicrobial activity.

Key Observations :

  • Lower yields (e.g., 24.3% in ) may reflect synthetic challenges with bulky or reactive substituents.
  • The phenoxyethyl group’s lipophilicity contrasts with the diethylamino group’s polarity, which likely improves aqueous solubility (e.g., ).

Biological Activity

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methyl group and a phenoxyethyl moiety, influencing its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H17NO2S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_2\text{S}

This compound features:

  • A sulfonamide group that is known for its antibacterial properties.
  • A phenoxyethyl side chain that may enhance lipophilicity and receptor binding.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor , binding to active sites and altering metabolic pathways. This mechanism is particularly relevant in the context of cancer research, where modulation of cellular pathways can lead to therapeutic effects.

Antimicrobial Activity

Research indicates that sulfonamides possess antimicrobial properties due to their ability to inhibit bacterial folate synthesis. The structural modifications in this compound may enhance its efficacy against specific bacterial strains.

Anticancer Potential

Studies have explored the potential of this compound in cancer therapy. For instance, it has been suggested that sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes. For example, it may inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states, including cancer and glaucoma.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various sulfonamides, including this compound, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated that the compound was effective at low concentrations, suggesting potential for therapeutic use in treating bacterial infections .

Study 2: Cancer Inhibition

In a preclinical model examining the effects of sulfonamide derivatives on colorectal cancer cells, this compound exhibited significant cytotoxicity. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(2-phenoxyethyl)benzenesulfonamideLacks the 3-methyl groupModerate antimicrobial activity
3-methylbenzenesulfonamideLacks the phenoxyethyl groupLimited specificity
This compound Unique combination enhances activityStronger enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-N-(2-phenoxyethyl)benzenesulfonamide, and how can reaction efficiency be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or hydrothiolation reactions. For example, HFIP (hexafluoroisopropyl alcohol) has been used as a solvent to mediate regioselective hydrothiolation of ynesulfonamides, achieving high stereocontrol . Key parameters include solvent polarity, temperature (e.g., room temperature for HFIP-mediated reactions), and stoichiometric ratios. Optimization may involve screening Brønsted acids or Lewis bases to enhance yields.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.37–7.51 ppm for aromatic protons in sulfonamide derivatives) to confirm functional groups and stereochemistry .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures and validate bond lengths/angles .
  • Mass Spectrometry : LC-MS (e.g., m/z 423.4 [M+H]⁺) confirms molecular weight .

Q. What are the common reaction pathways for modifying the sulfonamide group in this compound?

  • Methodology : The sulfonamide moiety undergoes substitution, oxidation, or hydrolysis. For instance:

  • Substitution : React with nucleophiles (e.g., amines) under basic conditions (e.g., NaH/DMF) .
  • Oxidation : Hydrogen peroxide converts sulfonamides to sulfonic acids, requiring controlled pH and temperature .
  • Hydrolysis : Acidic/basic hydrolysis yields sulfonic acids and amines; monitor via TLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict tautomerization or electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) models tautomerization energetics (e.g., enol-imine ↔ keto-amine transitions). Solvent effects are incorporated via Polarizable Continuum Model (PCM). Compare computed IR/NMR spectra with experimental data to validate accuracy . For example, Gibbs free energy changes (ΔG) determine thermodynamic feasibility of proton transfer .

Q. How should researchers address contradictions between experimental and computational data?

  • Methodology :

  • Re-examine Experimental Conditions : Ensure spectroscopic data (e.g., NMR, IR) are collected under standardized conditions (e.g., solvent, concentration) .
  • Validate Computational Parameters : Adjust basis sets or solvent models (e.g., PCM vs. SMD) to better align with experimental environments .
  • Cross-Validation : Use multiple techniques (e.g., X-ray for crystal structure vs. DFT for electronic properties) to resolve discrepancies .

Q. What strategies are effective for evaluating biological activity, such as enzyme inhibition or receptor binding?

  • Methodology :

  • In Vitro Assays : Use isolated enzyme systems (e.g., carbonic anhydrase for sulfonamide inhibitors) with fluorometric or calorimetric readouts .
  • Ex Vivo Models : Perfusion studies in isolated rat hearts (e.g., monitoring coronary resistance changes) require dose-response curves (e.g., 0.001 nM–1 µM) and controls (Krebs-Henseleit solution) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., trifluoromethyl groups) and correlate with activity trends .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact its applicability in materials science?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to extreme pH (1–13), temperatures (40–80°C), and UV light. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C typical for sulfonamides) .
  • Solubility Profiling : Use shake-flask methods with solvents (e.g., DMSO, water) to guide formulation for optoelectronic materials .

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